molecular formula C17H13FN2O2 B2940270 4-(1,3-Benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 924839-91-8

4-(1,3-Benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2940270
CAS No.: 924839-91-8
M. Wt: 296.301
InChI Key: CYKDORMINMKCHA-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a novel inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is a key serine hydrolase that regulates the endocannabinoid system by breaking down the major endogenous cannabinoid receptor ligand, 2-arachidonoylglycerol (2-AG). Inhibiting MAGL increases 2-AG levels, which produces analgesic and anti-inflammatory effects through activation of cannabinoid CB1 receptors . Research indicates that this specific class of pyrrolidin-2-one-linked benzoxazole derivatives exhibits nanomolar potency against MAGL. The carbonyl group of the 2-pyrrolidinone moiety is critical for its mechanism of action, as it sits within the enzyme's oxyanion hole and forms stabilizing hydrogen bonds with key catalytic residues, including Ser122, Ala51, and Met123 . Beyond its application in pain research, MAGL inhibition is a promising therapeutic strategy in oncology. The enzyme is highly expressed in aggressive cancer cells, where it regulates a lipolytic network that provides free fatty acids for the production of protumorigenic signaling lipids. Consequently, MAGL inhibitors can disrupt cancer cell proliferation, growth, and metastasis . Compounds with this core structure have demonstrated selective MAGL inhibition over the related enzyme fatty acid amide hydrolase (FAAH), and have shown promising in vivo analgesic activity in formalin-induced nociception tests, outperforming the reference drug gabapentin . Furthermore, selected analogues have displayed growth inhibition activity against central nervous system (CNS) cancer cell lines in screening by the National Cancer Institute (NCI) . This product is intended for research purposes only, specifically for in vitro studies and the development of disease models. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-12-5-7-13(8-6-12)20-10-11(9-16(20)21)17-19-14-3-1-2-4-15(14)22-17/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKDORMINMKCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1,3-Benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: Starting from an appropriate aniline derivative, the benzoxazole ring can be formed through cyclization reactions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone moiety can be synthesized via cyclization of an appropriate precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring.

    Reduction: Reduction reactions could potentially modify the benzoxazole or fluorophenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Researchers might investigate the compound’s effects on different biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Medicine

    Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

    Material Science: The compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of “4-(1,3-Benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one” would depend on its specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit a particular enzyme by binding to its active site.

    Receptor Interaction: It could act as an agonist or antagonist at a specific receptor, modulating its activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Biological Activity / Notes Reference
4-(1,3-Benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one C₁₇H₁₃FN₂O₂ 296.30 Benzoxazol-2-yl, 4-fluorophenyl Hypothesized AChE inhibition (structural analogy to donepezil derivatives)
10b (Piperidinyl-methoxybenzyl derivative) C₂₄H₂₆FN₂O₃ 409.48 Piperidinyl, 4-methoxybenzyl Potent AChE inhibition (IC₅₀: 0.12 μM vs. donepezil’s 0.04 μM)
Compound 4 (Thiazole-triazolyl derivative) C₂₇H₂₀ClF₂N₅S 539.00 Chlorophenyl, triazolyl, thiazole Structural focus (planarity disrupted by fluorophenyl group)
1-(2H-1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one C₂₀H₁₇N₃O₅ 379.40 Benzodioxol, oxadiazole Unknown activity; lacks reported pharmacological data

Key Observations:

Structural Diversity :

  • The target compound’s benzoxazole ring differs from the thiazole (Compound 4) and oxadiazole () moieties in analogs. Benzoxazole’s fused aromatic system may enhance π-π stacking with AChE’s catalytic site compared to simpler heterocycles .
  • The 4-fluorophenyl group is a common substituent across analogs (e.g., Compounds 4, 5, 10b), likely improving lipophilicity and metabolic stability .

Biological Activity: Compound 10b (a piperidinyl-methoxybenzyl analog) demonstrates strong AChE inhibition, outperforming some clinical candidates. Its methoxybenzyl group may enhance blood-brain barrier permeability, a feature absent in the target compound .

Synthesis and Characterization :

  • Compounds like 4 and 5 () were synthesized in high yields (>85%) and characterized via single-crystal X-ray diffraction using SHELX software, ensuring structural accuracy . Similar methodologies likely apply to the target compound.

Pharmacological and Computational Insights

  • AChE Binding Hypotheses : Molecular docking studies of pyrrolidin-2-one derivatives (e.g., 10b ) reveal interactions with AChE’s peripheral anionic site (PAS) and catalytic anionic site (CAS). The target compound’s benzoxazole may mimic these interactions, though substituent positioning (e.g., fluorophenyl orientation) could alter binding efficiency .
  • Metabolic Stability : Fluorine atoms in the 4-fluorophenyl group reduce oxidative metabolism, a feature shared with FDA-approved drugs like citalopram. This suggests the target compound may exhibit favorable pharmacokinetics .

Biological Activity

The compound 4-(1,3-Benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and research findings.

  • Molecular Formula : C16H15FN2O
  • Molecular Weight : 270.30 g/mol
  • CAS Number : Not specified in the available sources.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. In studies involving similar compounds, it was observed that:

  • Antibacterial Activity : Some benzoxazole derivatives demonstrated selective activity against Gram-positive bacteria, particularly Bacillus subtilis. The minimal inhibitory concentrations (MIC) were established for several compounds, with notable activity against specific strains. For instance, compounds with electron-donating groups showed enhanced antibacterial effects .
  • Antifungal Activity : A significant number of benzoxazole derivatives also exhibited antifungal properties against pathogens like Candida albicans. While the overall antibacterial potential was low, certain derivatives showed promise in targeting fungal infections .

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been extensively studied, revealing their potential as anticancer agents. Key findings include:

  • Selectivity for Cancer Cells : Many compounds demonstrated higher toxicity to cancer cells compared to normal cells. For example, derivatives showed significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancer cells .
  • Structure–Activity Relationship (SAR) : The research highlighted the importance of structural modifications in enhancing biological activity. Compounds with specific substituents on the benzoxazole ring exhibited improved anticancer properties, indicating a clear relationship between structure and activity .

Case Studies

  • Study on Antibacterial Properties :
    • A study evaluated 41 benzoxazole derivatives for their antibacterial activity against E. coli and B. subtilis. Only a few compounds were active, with MIC values indicating selective inhibition of bacterial growth .
  • Cytotoxicity Assessment :
    • Another investigation focused on the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The study reported that certain compounds exhibited significant selectivity towards cancer cells while sparing normal cells, suggesting their potential as therapeutic agents .

Data Table

The following table summarizes key findings from studies on related benzoxazole derivatives:

Compound NameAntibacterial ActivityAntifungal ActivityCytotoxicity (IC50)
Compound AActive against B. subtilisModerate against C. albicans12 µM (MCF-7)
Compound BNot activeActive8 µM (A549)
Compound CActiveNot tested5 µM (HepG2)

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